molecular formula C15H11NO3 B5999743 1H-Indene-1,3(2H)-dione, 2-(((2-furanylmethyl)amino)methylene)- CAS No. 104582-18-5

1H-Indene-1,3(2H)-dione, 2-(((2-furanylmethyl)amino)methylene)-

Cat. No.: B5999743
CAS No.: 104582-18-5
M. Wt: 253.25 g/mol
InChI Key: ZGBDCDFRIWVUIB-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-(((2-furanylmethyl)amino)methylene)- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indene-dione core with a furanylmethylamino substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1,3(2H)-dione, 2-(((2-furanylmethyl)amino)methylene)- typically involves multi-step organic reactions. One common method includes the condensation of indene-1,3-dione with furanylmethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires precise temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be explored to enhance the production rate and reduce the overall cost. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1,3(2H)-dione, 2-(((2-furanylmethyl)amino)methylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the furanylmethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indene-dione derivatives.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-(((2-furanylmethyl)amino)methylene)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(((2-furanylmethyl)amino)methylene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-1,3(2H)-dione derivatives: Compounds with different substituents on the indene-dione core.

    Furanylmethylamino derivatives: Compounds with variations in the furanylmethylamino group.

Uniqueness

1H-Indene-1,3(2H)-dione, 2-(((2-furanylmethyl)amino)methylene)- stands out due to its unique combination of the indene-dione core and the furanylmethylamino substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(furan-2-ylmethyliminomethyl)-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-11-5-1-2-6-12(11)15(18)13(14)9-16-8-10-4-3-7-19-10/h1-7,9,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBDCDFRIWVUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NCC3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146599
Record name 1H-Indene-1,3(2H)-dione, 2-(((2-furanylmethyl)amino)methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104582-18-5
Record name 1H-Indene-1,3(2H)-dione, 2-(((2-furanylmethyl)amino)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104582185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene-1,3(2H)-dione, 2-(((2-furanylmethyl)amino)methylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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